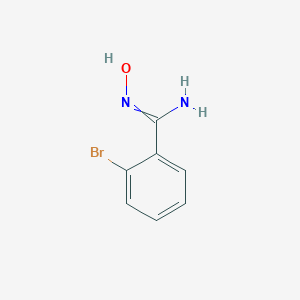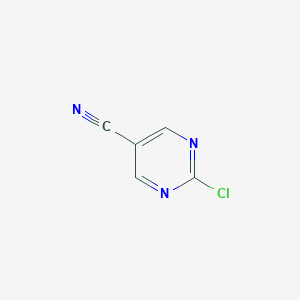
2-Chloropyrimidine-5-carbonitrile
Descripción general
Descripción
2-Chloropyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The specific compound of interest, 2-chloropyrimidine-5-carbonitrile, is characterized by a chlorine atom and a nitrile group attached to its pyrimidine ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-chloropyrimidine-5-carbonitrile, often involves multi-step chemical reactions. For instance, a green synthesis approach for related pyrimidine derivatives has been reported using a one-step three-component condensation reaction in the presence of DBU as a catalyst, which is a mild and efficient method . Another study describes the synthesis of a pyrimidine derivative through a base-catalyzed cyclization reaction, showcasing the versatility of pyrimidine chemistry . Additionally, a novel protocol involving Vilsmeier–Haack chlorination has been used to synthesize a related compound, demonstrating the adaptability of synthetic methods for pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often elucidated using spectroscopic techniques such as NMR and X-ray crystallography. For example, the structures of two pyrimidine-5-carbonitrile derivatives were determined by single-crystal X-ray diffraction, revealing the influence of different substituents on the molecular conformation and crystal packing . Similarly, X-ray crystallographic studies confirmed the structure of spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives, highlighting the presence of intermolecular and intramolecular hydrogen bonding .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, expanding their application potential. For instance, the reaction of 2-chlorohexafluorocyclopentene- and 2-chlorooctafluorocyclohexene-1-carbonitriles with aniline leads to the substitution of chlorine atoms by a phenylamino group, demonstrating the reactivity of the chlorine substituent . Moreover, the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from a related dichloropyrimidine derivative involves nucleophilic displacement, oxidation, and chlorination steps, showcasing the complex reactions that pyrimidine derivatives can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, vibrational spectral analysis using FT-IR and FT-Raman techniques provides insights into the stability and charge delocalization within the molecule . Theoretical calculations, such as HOMO-LUMO and NBO analysis, can predict properties like the nonlinear optical behavior of these compounds . Additionally, the solvent effects on the emission spectra of these compounds have been studied, indicating their potential optical applications .
Aplicaciones Científicas De Investigación
Vibrational Spectroscopy in Molecular Structure Analysis
2-Chloropyrimidine-5-carbonitrile has been studied using Raman and infrared spectroscopy to analyze its molecular structure. This approach, which includes ab initio calculations, provides insights into the vibrational characteristics and molecular geometry changes of the compound. Two tautomers of 2-Chloropyrimidine-5-carbonitrile have been identified through this method, demonstrating its utility in studying molecular structure with high sensitivity (Abuelela et al., 2016).
Synthesis Pathways
Research has focused on developing synthesis routes for various pyrimidine derivatives, including those related to 2-Chloropyrimidine-5-carbonitrile. For instance, a method has been developed to synthesize 4,5,6-trichloropyrimidine-2-carbonitrile, starting from related pyrimidine compounds, demonstrating the versatility and applicability of 2-Chloropyrimidine-5-carbonitrile derivatives in chemical synthesis (Kalogirou & Koutentis, 2020).
Spectroscopic Studies on Derivatives
Extensive spectroscopic studies, including infrared and UV spectral regions, have been conducted on chloropyrimidine derivatives. These studies are aimed at understanding the structure and spectral characteristics of these compounds, which are crucial for their applications in various scientific and industrial fields (Gupta et al., 2006).
Synthesis of Thienopyrimidines
Research into the synthesis of thieno[2,3-d]pyrimidines from related pyrimidine derivatives has been conducted. This process involves intramolecular cyclisation, showcasing the reactivity and utility of 2-Chloropyrimidine-5-carbonitrile in creating complex heterocyclic compounds (Clark et al., 1993).
Synthesis and Biological Testing of Derivatives
There is significant interest in synthesizing and testing various pyrimidine-5-carbonitrile derivatives for their biological activities, including antimicrobial and antitumor properties. These studies reflect the potential pharmaceutical and medicinal applications of compounds derived from 2-Chloropyrimidine-5-carbonitrile (Taher & Helwa, 2012).
Safety And Hazards
Direcciones Futuras
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines, including 2-Chloropyrimidine-5-carbonitrile, are ongoing . The synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential future direction .
Propiedades
IUPAC Name |
2-chloropyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-8-2-4(1-7)3-9-5/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQSUQZXESNFNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614368 | |
| Record name | 2-Chloropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrimidine-5-carbonitrile | |
CAS RN |
1753-50-0 | |
| Record name | 2-Chloropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-pyrimidinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


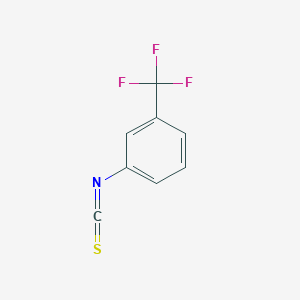
![Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate](/img/structure/B154571.png)
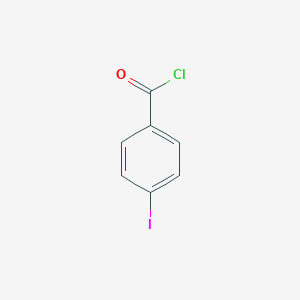
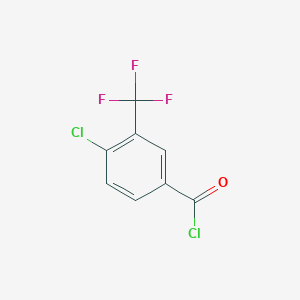
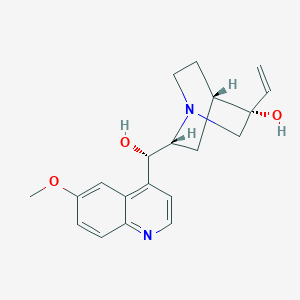
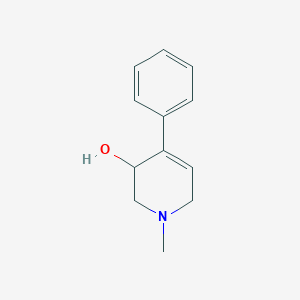
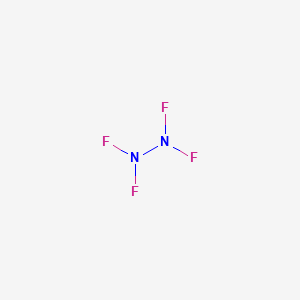
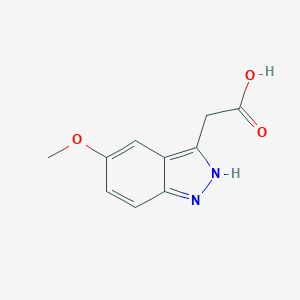
![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)

![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)

